molecular formula C9H7BrO2 B016695 2-Bromocinnamic acid CAS No. 7499-56-1

2-Bromocinnamic acid

Cat. No. B016695
CAS RN: 7499-56-1
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromocinnamic acid is represented by the linear formula BrC6H4CH=CHCO2H . The compound has a double bond stereo .


Physical And Chemical Properties Analysis

2-Bromocinnamic acid is a solid at 20°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 340.0±17.0 °C at 760 mmHg, and a flash point of 159.4±20.9 °C . Its molar refractivity is 51.4±0.3 cm³ . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Fluorescent Ligands

“2-Bromocinnamic acid” is used in the synthesis of fluorescent ligands . These ligands can be used in various research applications, such as studying the structure and function of proteins, investigating cellular processes, and developing new drugs.

Investigation of Dissociation Equilibrium Constant (pKa)

The dissociation equilibrium constant (pKa) of “2-Bromocinnamic acid” has been investigated . Understanding the pKa of a compound is crucial in many areas of research, including drug design, as it can affect a drug’s absorption, distribution, metabolism, and excretion.

Study of Reactive Extraction Behavior

The reactive extraction behavior of “2-Bromocinnamic acid” has been studied . This research can provide valuable insights into the properties of the compound, which can be useful in various fields such as chemical engineering and environmental science.

Preparation of (E)-β-bromo-4-bromostyrene

“2-Bromocinnamic acid” has been used in the preparation of (E)-β-bromo-4-bromostyrene . This compound has potential applications in polymer chemistry, where it can be used as a monomer for the synthesis of polymers.

Synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline

“2-Bromocinnamic acid” is used in the synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline . This compound is of interest in medicinal chemistry due to its potential biological activities.

Production of Brominated Dansyl Derivative

“2-Bromocinnamic acid” is used in the production of a brominated dansyl derivative . This derivative can be used as a fluorescent probe in biological research, aiding in the visualization and study of various biological processes.

Safety And Hazards

2-Bromocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocinnamic acid

CAS RN

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
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Record name 7499-56-1
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Record name 2-Bromo-trans-cinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromocinnamic acid
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Record name 2-Bromocinnamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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